N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and thiophene rings, followed by their coupling to form the furan-thiophene intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the trifluoromethyl group and the carboxamide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, would vary depending on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the furan ring could lead to the formation of furan-2,5-dione, while reduction of the carboxamide group could yield the corresponding amine.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide include other heterocyclic compounds with furan, thiophene, and pyridine rings, such as:
- N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-pyridine-3-carboxamide
- N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-methylpyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which can significantly alter the compound’s chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)14-4-3-10(7-20-14)15(22)21-8-12-6-11(9-24-12)13-2-1-5-23-13/h1-7,9H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWANPRLPFHNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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